![molecular formula C15H24N4O2 B2576275 1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one CAS No. 946371-53-5](/img/structure/B2576275.png)
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one
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Description
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one, also known as EMB-2201, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. EMB-2201 is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and neurotransmitters that play a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function.
Scientific Research Applications
Synthesis and Evaluation for Anticancer Activities
Research into the synthesis of pyrimidine-piperazine conjugates, including structures similar to "1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one," has shown promising anticancer activities. For example, Parveen et al. (2017) synthesized substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and evaluated them against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), finding several compounds with better anti-proliferative activities than curcumin. Molecular docking also suggested good binding affinity with Bcl-2 protein, a target in cancer therapy (Parveen et al., 2017).
properties
IUPAC Name |
1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-4-6-15(20)19-9-7-18(8-10-19)13-11-14(21-5-2)17-12(3)16-13/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXOQRUOCFDPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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